RS 16566 dihydrochloride
Overview
Description
RS 16566 dihydrochloride is a high affinity ligand for the ®-zacopride binding site . The chemical name is ®-N-1-Azabicyclo[2.2.2]oct-3-yl-6-chloro-1-(1-methylethyl)-1H-benzimidazole-4-carboxamide .
Molecular Structure Analysis
The molecular weight of RS 16566 dihydrochloride is 419.78 . The molecular formula is C18H23ClN4O.2HCl .Physical And Chemical Properties Analysis
RS 16566 dihydrochloride has a molecular weight of 419.78 . It is soluble to 10 mM in water . .Scientific Research Applications
Electrophysiological Properties
RS 16566 dihydrochloride, a novel compound, exhibits electrophysiological properties characteristic of both class III and class Ia antiarrhythmic agents. In specific studies, RS 16566 dihydrochloride was found to prolong the duration of the action potential (class III effect) and at higher concentrations, reduce the maximum rate of membrane depolarization (class I effect). These effects contribute to its antiarrhythmic and cardioprotective properties, making it a compound of interest in cardiovascular research (Dumez et al., 1989).
Remote Sensing Applications
Although not directly related to RS 16566 dihydrochloride, research on Remote Sensing (RS) applications, such as the solar-induced chlorophyll fluorescence (F) and its link to photosynthetic efficiency, is relevant in environmental and agricultural sciences. These studies explore the development of new remote retrieval techniques and understand the link between the F signal and vegetation physiology (Meroni et al., 2009).
Raman Spectroscopy Utilization
Raman Spectroscopy (RS) is a key technique used in the study of various substances. It can provide qualitative and quantitative information about chemical composition, polymorphism, phase, crystallinity, and more. RS is applicable in physics, chemistry, biology, and medicine, enabling the detection and analysis of molecules like DNA and RNA (Gaur et al., 2021).
Application in Soil Respiration Data
In the context of environmental research, RS (soil respiration) is a crucial component of the terrestrial carbon cycle. The SRDB database, a comprehensive compendium of published RS data, is used to better understand and analyze annual RS, seasonal RS, and the partitioning of RS into its source fluxes. This research is pivotal in climate change studies (Bond‐Lamberty & Thomson, 2010).
Response Surface Methodology in Research
Response Surface Methodology (RSM) is widely used in optimizing chemical and biochemical processes. Its application in various scientific domains demonstrates its versatility and effectiveness in experimental design and analysis. RSM has facilitated significant advancements in fields such as food engineering, chemical engineering, and pharmaceutical sciences (Bas & Boyaci, 2007).
Future Directions
There is a citation that mentions the use of RS 16566 dihydrochloride in the development of a plate reader and on-line microfluidic screening to identify ligands of the 5-Hydroxytryptamine Binding Protein in venoms . This suggests that RS 16566 dihydrochloride could be used in future research related to 5-HT3 receptors and venom analysis.
Relevant Papers One relevant paper is “Development of Plate Reader and On-Line Microfluidic Screening to Identify Ligands of the 5-Hydroxytryptamine Binding Protein in Venoms” by Otvos et al .
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-11(2)23-10-20-17-14(7-13(19)8-16(17)23)18(24)21-15-9-22-5-3-12(15)4-6-22;;/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,21,24);2*1H/t15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEOWDMQSXDYRJ-CKUXDGONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RS 16566 dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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